![molecular formula C12H15NO3 B1419236 2-[(4-Oxopentyl)oxy]benzamide CAS No. 1157543-13-9](/img/structure/B1419236.png)
2-[(4-Oxopentyl)oxy]benzamide
説明
“2-[(4-Oxopentyl)oxy]benzamide” is an organic compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.26 g/mol . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Benzamides, including “2-[(4-Oxopentyl)oxy]benzamide”, can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecule consists of 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It contains a total of 31 bonds, including 16 non-Hydrogen bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary aromatic amide, 1 aliphatic ketone, and 1 aromatic ether .
Physical And Chemical Properties Analysis
“2-[(4-Oxopentyl)oxy]benzamide” is a powder that is stored at room temperature . It has a molecular weight of 221.26 g/mol .
科学的研究の応用
Biological Activity and Structure-Activity Relationships
A study described the synthesis of benzamide derivatives and analyzed their biological activity against mycobacterial, bacterial, and fungal strains. These compounds also demonstrated inhibition of photosynthetic electron transport in spinach chloroplasts. The study delved into the structure-activity relationships of these benzamides, discussing the significance of lipophilicity and chemical structure in their biological activities (Imramovský et al., 2011).
Synthetic Strategies and Chemical Properties
The construction of benzodiazepine skeletons from benzamides using oxidative C–N bond formation was highlighted in research presenting a new synthetic strategy. This method is characterized by mild reaction conditions and the ability to accommodate a wide range of substrates (Li et al., 2014).
Antidepressant Evaluation
Research on para-benzoquinone mono-oximes and their oxy derivatives, which included benzamide structures, reported antidepressant properties. The study emphasized the potential of these compounds as antidepressant agents, comparing their potency to standard reference drugs (de Sousa et al., 2006).
Anti-Tubercular Activity
A study focused on the synthesis of benzamide derivatives for anti-tubercular applications. It discussed their promising in vitro activity against Mycobacterium tuberculosis and evaluated their safety against human cancer cell lines. Molecular docking studies were conducted to understand the interaction of these compounds with essential enzymes in Mycobacterium, providing insights into their potential as anti-tubercular agents (Nimbalkar et al., 2018).
Histone Deacetylase Inhibition
Research into benzamide derivatives also revealed their inhibitory activity against histone deacetylase. The study presented a structure-activity relationship, emphasizing the significance of specific substituents for inhibitory activity and their potential therapeutic applications, particularly in cancer treatment (Suzuki et al., 1999).
Safety and Hazards
特性
IUPAC Name |
2-(4-oxopentoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)5-4-8-16-11-7-3-2-6-10(11)12(13)15/h2-3,6-7H,4-5,8H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOBSUWARVPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCOC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Oxopentyl)oxy]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



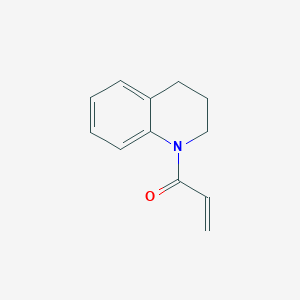
![2-[(cyclobutylmethyl)amino]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B1419154.png)
amino]-acetic acid](/img/structure/B1419156.png)
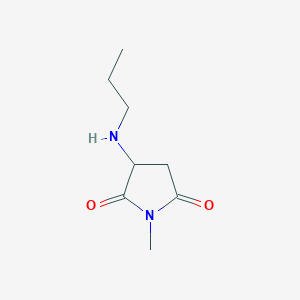
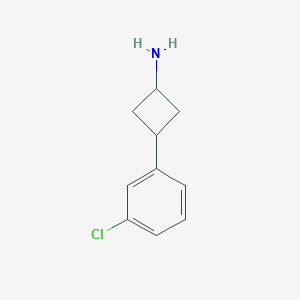
![3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419159.png)

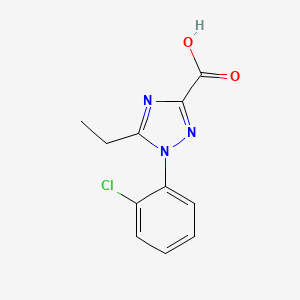
![2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1419167.png)
![N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B1419169.png)
![{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol](/img/structure/B1419171.png)
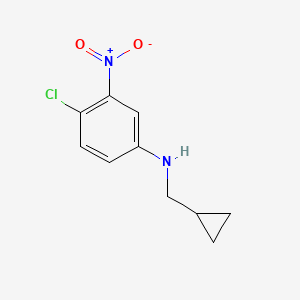
![2-chloro-N-[4-(dimethylamino)phenyl]propanamide hydrochloride](/img/structure/B1419173.png)
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B1419174.png)